REACTION_SMILES
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[Cl:13][c:14]1[cH:15][c:16]([OH:17])[c:18]([N+:19]([O-:20])=[O:21])[cH:22][c:23]1[Cl:24].[OH:1][c:2]1[cH:3][cH:4][cH:5][cH:6][c:7]1[Cl:8].[OH:9][N+:10]([O-:11])=[O:12]>>[OH:1][c:2]1[c:3]([N+:10](=[O:9])[O-:11])[cH:4][cH:5][cH:6][c:7]1[Cl:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(Cl)c(Cl)cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc(Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |